molecular formula C27H45N8O18P3S B1215448 4-Acetamidobutyryl-coenzyme A CAS No. 74833-91-3

4-Acetamidobutyryl-coenzyme A

Cat. No.: B1215448
CAS No.: 74833-91-3
M. Wt: 894.7 g/mol
InChI Key: UEKGDRAHBCQADD-HDRQGHTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamidobutanoyl-CoA involves the reaction of 4-acetamidobutanoic acid with coenzyme A. This reaction typically requires the presence of activating agents such as carbodiimides to facilitate the formation of the acyl-CoA bond .

Industrial Production Methods

While specific industrial production methods for 4-acetamidobutanoyl-CoA are not extensively documented, the general approach involves enzymatic synthesis using coenzyme A and 4-acetamidobutanoic acid as substrates. Enzymes such as acyl-CoA synthetases are employed to catalyze the reaction under controlled conditions .

Scientific Research Applications

4-Acetamidobutyryl-coenzyme A is utilized in several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

74833-91-3

Molecular Formula

C27H45N8O18P3S

Molecular Weight

894.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-acetamidobutanethioate

InChI

InChI=1S/C27H45N8O18P3S/c1-15(36)29-7-4-5-18(38)57-10-9-30-17(37)6-8-31-25(41)22(40)27(2,3)12-50-56(47,48)53-55(45,46)49-11-16-21(52-54(42,43)44)20(39)26(51-16)35-14-34-19-23(28)32-13-33-24(19)35/h13-14,16,20-22,26,39-40H,4-12H2,1-3H3,(H,29,36)(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,28,32,33)(H2,42,43,44)/t16-,20-,21-,22+,26-/m1/s1

InChI Key

UEKGDRAHBCQADD-HDRQGHTBSA-N

Isomeric SMILES

CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES

CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CC(=O)NCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

4-AAB-CoA
4-acetamidobutyryl-CoA
4-acetamidobutyryl-coenzyme A
coenzyme A, 4-acetamidobutyryl-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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